Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, commonly referred to by its IUPAC name 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine, is an organic compound characterized by a chlorophenyl group and two fluorine atoms attached to a propan-2-amine backbone. Its molecular formula is with a molecular weight of approximately 205.63 g/mol. This compound is notable for its unique structural features, which provide distinct chemical properties and potential applications in various scientific fields .
This compound can be synthesized through various chemical reactions, primarily involving the reaction of 4-chlorobenzaldehyde with difluoromethylamine. Its synthesis and characterization have been documented in several scientific resources and patents, highlighting its relevance in both academic research and industrial applications .
Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl- is classified under organic compounds, specifically as an amine due to the presence of the amino group (-NH2). It also falls within the category of halogenated compounds due to the inclusion of chlorine and fluorine atoms in its structure .
The synthesis of 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine typically involves several key steps:
Methods:
Technical Details:
The molecular structure of Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl- can be described using various structural representations:
| Property | Value |
|---|---|
| CAS Number | 37410-86-9 |
| Molecular Formula | C9H10ClF2N |
| Molecular Weight | 205.63 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-1,1-difluoropropan-2-amine |
| InChI Key | SPWVXTBZJIXEMF-UHFFFAOYSA-N |
| SMILES Notation | CC(C(C1=CC=C(C=C1)Cl)(F)F)N |
The structure features a propan-2-amine backbone with a chlorophenyl substituent and two fluorine atoms attached to the carbon chain .
Benzeneethanamine can undergo various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The products formed from these reactions depend on specific reagents and conditions used during the reactions .
The mechanism of action for Benzeneethanamine involves its interaction with biological targets at the molecular level:
Data regarding its precise mechanism of action in therapeutic contexts remains an area for further research .
Relevant analyses indicate that its unique halogenated structure contributes to its reactivity and stability under various conditions .
Benzeneethanamine, 4-chloro-beta,beta-difluoro-alpha-methyl-, has several scientific uses:
Its versatility makes it a valuable compound in both research laboratories and industrial settings .
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9